molecular formula C12H11N5O3 B2644785 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013783-33-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2644785
CAS No.: 1013783-33-9
M. Wt: 273.252
InChI Key: GFDLUTLLPDFFSL-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core substituted with a furan moiety and a 1,5-dimethylpyrazole carboxamide group. This structure integrates pharmacophoric features associated with bioactivity, such as the oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the furan group (contributing to π-π interactions). The dimethylpyrazole moiety may enhance lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-7-6-8(16-17(7)2)10(18)13-12-15-14-11(20-12)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLUTLLPDFFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol . This intermediate is further reacted with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions on the pyrazole ring can produce various substituted pyrazoles .

Scientific Research Applications

Anticancer Activity

The compound is part of a broader class of 1,3,4-oxadiazole derivatives known for their anticancer properties. Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their activity against leukemia cell lines. One derivative showed promising results with an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
  • Another research effort focused on a series of diarylamides containing the 1,3,4-oxadiazole structure. These compounds were tested against a panel of 58 cancer cell lines, revealing that some derivatives exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines .

Other Biological Activities

Beyond anticancer applications, this compound may have other biological effects worth exploring:

Antimicrobial Activity:
Research has indicated that oxadiazole derivatives possess antimicrobial properties. The presence of furan and pyrazole moieties enhances their efficacy against various pathogens .

Anti-inflammatory Properties:
Some studies suggest that derivatives containing the oxadiazole structure can exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide:

Structural Feature Activity Impact
Furan ringEnhances bioactivity against cancer cells
Oxadiazole moietyCritical for anticancer potency
Dimethyl substitutionModulates pharmacokinetic properties

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

  • Oxadiazole vs. Pyrazole Core: The target compound’s 1,3,4-oxadiazole ring (as in LMM11 ) contrasts with the pyrazole cores in and . The dimethylpyrazole in the target compound may increase lipophilicity relative to chlorinated pyrazoles in derivatives (e.g., 3a: Cl, CN substituents), which could enhance membrane permeability .
  • Furan Substitution :

    • Both the target compound and LMM11 feature a furan-2-yl group on the oxadiazole. In LMM11, this moiety is linked to antifungal activity against C. albicans, suggesting the furan’s role in targeting fungal thioredoxin reductase (TrxR) . The target compound’s furan may confer similar bioactivity, though empirical validation is needed.
  • Carboxamide Linkage :

    • The target compound’s pyrazole-3-carboxamide differs from LMM11’s benzamide sulfamoyl group. Benzamide derivatives often exhibit broader pharmacological profiles, but the pyrazole carboxamide in the target compound could offer selectivity for specific targets (e.g., kinases or oxidoreductases) .

Hypothetical Bioactivity Profile

Based on structural parallels:

  • The furan-oxadiazole group (as in LMM11) may confer antifungal or antiparasitic activity via TrxR inhibition .
  • The dimethylpyrazole carboxamide could modulate solubility and target engagement compared to ’s chlorinated derivatives, which may prioritize cytotoxicity (e.g., via halogen bonding).

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H12N4O3C_{12}H_{12}N_4O_3 and has a molecular weight of approximately 248.25 g/mol. Its structure features a pyrazole ring, an oxadiazole moiety, and a furan substituent which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. For example:

  • Anti-bacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of specific functional groups within the structure enhances antimicrobial activity.
CompoundTarget BacteriaInhibition (%)
Compound AE. coli85%
Compound BS. aureus78%

Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects. In vitro studies reported that derivatives exhibited up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

The biological activity of pyrazole derivatives has been explored in cancer research. Some compounds have shown the ability to inhibit tumor growth effectively:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation . For instance, compounds with similar structures have been noted to inhibit murine double minute 2 (MDM2), a critical regulator of tumor suppression .

Case Studies

  • Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and tested their biological activities. Among them, one derivative showed significant anti-inflammatory and analgesic effects comparable to established drugs like indomethacin .
  • Antimicrobial Screening : Another research focused on the synthesis of oxadiazole-containing compounds which were screened for antimicrobial activity against multiple pathogens. The results indicated that certain derivatives had enhanced activity due to structural modifications .

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